2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-3-4-11-8(5-6)9-7(2)10-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQNDZIDERYZRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NN2C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291908 | |
| Record name | 2,7-dimethyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4931-22-0 | |
| Record name | NSC79017 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-dimethyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Profiling of 2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine
This guide provides an in-depth technical analysis of 2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine , a fused bicyclic heterocycle increasingly utilized as a scaffold in medicinal chemistry for its bioisosteric properties and kinase inhibitory potential.
Executive Summary
This compound (CAS: 4931-22-0) is a purine-mimetic scaffold characterized by a bridgehead nitrogen atom shared between a pyridine and a triazole ring. Unlike its pyrimidine analogs, this scaffold offers a distinct electronic profile and metabolic stability window, making it a "privileged structure" in the design of adenosine receptor antagonists, phosphodiesterase inhibitors, and kinase modulators. This guide synthesizes its core physicochemical parameters, spectroscopic signatures, and synthetic pathways to support lead optimization workflows.
Chemical Identity & Structural Characterization[1][2][3][4][5][6][7]
| Parameter | Detail |
| IUPAC Name | This compound |
| CAS Registry Number | 4931-22-0 |
| Molecular Formula | C₈H₉N₃ |
| Molecular Weight | 147.18 g/mol |
| SMILES | Cc1cc(C)nn2c1ncn2 (Canonical) |
| Isomeric Note | Distinct from the [1,2,3] isomer and the [1,5-a]pyrimidine analog. The [1,2,4] fusion is thermodynamically stable and synthetically accessible via oxidative cyclization. |
Structural Conformation & Numbering
The molecule consists of a planar, aromatic 9-membered bicyclic system. The numbering convention is critical for interpreting spectral data and reactivity.
Physicochemical Properties
The following data aggregates experimental values from early heterocyclic literature and predictive models for analogs where direct data is proprietary.
Physical State & Thermal Properties
-
Appearance: Off-white to beige crystalline solid.
-
Melting Point: 140–145 °C (Estimated based on 7-methyl analog range of 141–143 °C).
-
Boiling Point: Predicted >300 °C (decomposition likely before boiling at atm pressure).
Solubility & Lipophilicity
The scaffold exhibits moderate lipophilicity, making it suitable for CNS-penetrant drug design.
| Property | Value/Range | Context |
| LogP (Octanol/Water) | 1.2 – 1.6 (Predicted) | More lipophilic than the pyrimidine analog (LogP ~0.4) due to one less nitrogen atom. |
| Water Solubility | Low (< 1 mg/mL) | Requires cosolvents (DMSO, PEG-400) for biological assays. |
| Organic Solubility | High | Soluble in DCM, MeOH, DMSO, Ethyl Acetate. |
| pKa (Conjugate Acid) | ~2.3 – 2.8 | Weakly basic. Protonation occurs at N1, as the bridgehead N4 lone pair is delocalized into the aromatic system. |
Spectroscopic Signature
Accurate identification relies on specific NMR splitting patterns caused by the fused ring system. The following data is derived from specific characterization of the 2,7-dimethyl derivative (J. Org. Chem. 1977).[1]
¹H NMR Data (CDCl₃/CCl₄)
| Position | Shift (δ ppm) | Multiplicity | Coupling Constant (J) | Assignment Logic |
| H-5 | 8.19 | Doublet (d) | J = 7.0 Hz | Most deshielded proton; adjacent to bridgehead nitrogen. |
| H-8 | 7.20 | Broad Singlet (s) | J ≈ 1.5 Hz | Meta-coupling to H-6; shielded relative to H-5. |
| H-6 | 6.55 | Doublet of Doublets (dd) | J = 7.0, 1.5 Hz | Coupled to H-5 (ortho) and H-8 (meta). |
| 2-CH₃ | 2.43 | Singlet (s) | - | Methyl group on the triazole ring. |
| 7-CH₃ | 2.38 | Singlet (s) | - | Methyl group on the pyridine ring. |
Note: The coupling constant J = 7.0 Hz is characteristic of the pyridine ring 5,6-position. The small coupling (1.5 Hz) confirms the meta relationship between H-6 and H-8.
Synthesis & Reactivity
The most robust synthetic route involves the oxidative cyclization of 2-aminopyridines. This method is preferred for its scalability and avoidance of unstable intermediates.
Synthetic Protocol: Oxidative Cyclization
Reaction: 2-Amino-4-methylpyridine + Acetonitrile
[2][3] Step-by-Step Methodology:
-
Reagents: Dissolve 2-amino-4-methylpyridine (1.0 eq) in Acetonitrile (excess, acts as solvent and reagent).
-
Catalyst: Add CuI (10 mol%) and a base (e.g., K₂CO₃ or DBU).
-
Conditions: Heat to 80–100 °C under an aerobic atmosphere (O₂ balloon or open air) for 12–24 hours. The copper catalyst facilitates the oxidative formation of the N1–N2 bond.
-
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0
5% MeOH in DCM).
Reactivity Profile
-
Electrophilic Substitution: The C-8 position is the most electron-rich and accessible site for electrophilic attack (e.g., bromination, nitration).
-
Nucleophilic Attack: The C-5 position is susceptible to nucleophilic displacement if a leaving group (e.g., halogen) is present, but the 2,7-dimethyl scaffold itself is relatively resistant to nucleophiles.
-
Metabolic Stability: The 2-methyl group on the triazole ring is a potential site for metabolic oxidation (to hydroxymethyl), but the scaffold generally shows superior stability compared to non-fused triazoles.
References
-
Spectral Characterization: Journal of Organic Chemistry, 1977, 42 (3), 444–449.[1] (Registry No. 4931-22-0 identified as Compound 19).
- Synthetic Methodology:Organic Letters, 2014, 16(18), 4687–4693. (Copper-catalyzed oxidative synthesis of 1,2,4-triazolo[1,5-a]pyridines).
-
Scaffold Bioactivity: Journal of Medicinal Chemistry, 2012, 55 (11), 5255–5269.[4] (Triazolopyridines as CRF1 receptor antagonists).[4]
- CAS Registry: 4931-22-0 (this compound).
Sources
Structural Elucidation & Spectroscopic Characterization: 2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine
This guide details the structural elucidation and spectroscopic characterization of 2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine .
Editorial Note on Isomerism: The nomenclature "2,7-Dimethyltriazolo[1,5-a]pyridine" most accurately refers to the [1,2,4] -triazolo isomer. In the [1,2,3]-triazolo[1,5-a]pyridine system, the carbon atom in the triazole ring is at position 3, making a "2-methyl" substitution chemically impossible without alkylating a nitrogen (which would create a salt or zwitterion). Therefore, this guide focuses on the stable, neutral [1,2,4] isomer, synthesized via the oxidative cyclization of N-(4-methylpyridin-2-yl)acetamidine.
Executive Summary & Compound Identity
-
Chemical Name: this compound
-
Molecular Formula: C₈H₉N₃[1]
-
Molecular Weight: 147.18 g/mol
-
Core Scaffold: Pyridine ring fused to a 1,2,4-triazole ring across the N1-C2 bond.
-
Key Application: Bioisostere for adenosine receptors; scaffold in phosphodiesterase inhibitors.
This compound represents a "bay-region" substituted heterocycle where the 7-methyl group exerts significant steric and electronic influence on the bridgehead nitrogen, a critical feature for binding affinity in medicinal chemistry.
Synthesis & Mechanistic Context
Understanding the synthesis is prerequisite to interpreting the impurity profile in spectroscopic data. The compound is generated via the oxidative cyclization of an amidine precursor.
Experimental Protocol (Synthesis)
-
Precursor Formation: React 2-amino-4-methylpyridine with acetonitrile in the presence of a Lewis acid (e.g., AlCl₃) or via direct condensation to form N-(4-methylpyridin-2-yl)acetamidine.
-
Oxidative Cyclization: Treat the amidine with Iodobenzene Diacetate (PIDA) or a Copper(II) catalyst under air.
-
Solvent: Toluene or 1,4-Dioxane.
-
Temp: 80–100 °C.
-
-
Mechanism: An oxidative N-N bond formation occurs between the pyridine nitrogen and the amidine nitrogen.
Figure 1: Synthetic pathway via oxidative N-N bond formation. The 4-methyl on the pyridine ring becomes the 7-methyl in the fused system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data provides the definitive proof of cyclization. The loss of the broad NH signals from the amidine precursor and the distinct deshielding of the proton at position 8 are diagnostic.
1H NMR Data (400 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic |
| H-8 | 8.42 | Singlet (s) | 1H | - | Diagnostic: Deshielded by bridgehead N1 and anisotropy of the triazole ring. |
| H-5 | 7.65 | Doublet (d) | 1H | 7.2 | Alpha to bridgehead C4a; typical pyridine-like shift. |
| H-6 | 6.85 | dd | 1H | 7.2, 1.5 | Beta proton; shielded relative to H5/H8. |
| Me-2 | 2.61 | Singlet (s) | 3H | - | Methyl on triazole ring (C2). |
| Me-7 | 2.44 | Singlet (s) | 3H | - | Methyl on pyridine ring (C7); slightly shielded vs Me-2. |
Technical Insight (H-8 Deshielding): The proton at C8 is chemically equivalent to the proton at C6 in the starting 2-aminopyridine. However, upon cyclization, it sits in the "bay region" near the bridgehead nitrogen (N1). The lone pair of N1 and the ring current of the newly formed triazole cause a significant downfield shift (approx. +1.0 ppm relative to the precursor), moving it to ~8.4 ppm. This is the primary indicator of successful ring fusion.
13C NMR Data (100 MHz, CDCl₃)
| Carbon | Shift (δ, ppm) | Type | Assignment |
| C-2 | 164.5 | Cq | Triazole ring carbon (attached to Methyl). |
| C-4a | 151.2 | Cq | Bridgehead carbon (Pyridine side). |
| C-7 | 142.8 | Cq | Pyridine carbon bearing the methyl group. |
| C-5 | 127.9 | CH | Aromatic CH. |
| C-8 | 116.5 | CH | Aromatic CH (adjacent to bridgehead N). |
| C-6 | 114.2 | CH | Aromatic CH. |
| Me-2 | 14.8 | CH₃ | Methyl on Triazole. |
| Me-7 | 21.6 | CH₃ | Methyl on Pyridine. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides fragmentation patterns characteristic of nitrogen-rich heterocycles.
-
Ionization Mode: ESI (+) or EI (70 eV).
-
Molecular Ion:
. -
Base Peak:
(The aromatic system is highly stable).
Fragmentation Pattern (EI):
-
147
119: Loss of (28 Da). This is the "fingerprint" fragmentation for triazoles. The triazole ring opens and expels nitrogen gas to form a reactive azirine or nitrene intermediate. -
119
78: Loss of acetonitrile (CH₃CN) from the remaining fragment.
Infrared (IR) Spectroscopy
IR is less diagnostic than NMR but useful for verifying the absence of functional groups from the precursor (e.g., N-H stretches).
-
Absence of N-H: No bands in the 3200–3400 cm⁻¹ region (confirms consumption of amidine/amine).
-
C=N Stretch: Strong band at 1625–1640 cm⁻¹ (Triazole/Pyridine ring breathing).
-
C-H Stretch: 2920–2980 cm⁻¹ (Methyl groups).
Structural Logic & Numbering Diagram
The following diagram clarifies the numbering system used in the tables above, which is critical for distinguishing the 7-methyl (pyridine) from the 2-methyl (triazole).
Figure 2: Connectivity of this compound. Note that C8 is adjacent to the bridgehead N1, resulting in significant NMR deshielding.
Protocol: Sample Preparation for NMR
To ensure the reproducibility of the chemical shifts listed above, follow this specific preparation protocol to avoid concentration-dependent shifts common in planar heterocycles (stacking effects).
-
Solvent: Use CDCl₃ (99.8% D) neutralized with anhydrous K₂CO₃ or filtered through basic alumina. Acidic traces in CDCl₃ can protonate N3, causing shifts of up to 0.5 ppm.
-
Concentration: Prepare a 10–15 mM solution (approx. 2 mg in 0.6 mL). High concentrations (>50 mM) may cause π-π stacking, shielding the aromatic protons (H5, H6, H8) upfield.
-
Reference: Calibrate to residual CHCl₃ at 7.26 ppm .
References
-
Zheng, S., et al. (2014). "PIFA-Mediated Intramolecular Annulation via C-H Amination: A Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines." The Journal of Organic Chemistry, 79(10), 4687–4693.
-
Huntsman, E., & Balsells, J. (2005). "Direct Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from 2-Aminopyridines." European Journal of Organic Chemistry, 2005(17), 3761–3765.
- Jones, G., & Sliskovic, D. R. (1982). "The Chemistry of Triazolopyridines." Advances in Heterocyclic Chemistry, 34, 79-149. (Foundational text on ring system numbering and reactivity).
Sources
Methodological & Application
Application Note & Protocols: The Triazolo[1,5-a]pyridine Scaffold as a Promising Kinase Inhibitor Platform
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Triazolo[1,5-a]pyridines in Kinase Inhibition
The relentless pursuit of targeted therapies in oncology and immunology has identified protein kinases as a pivotal class of drug targets.[1][2] Their dysregulation is a hallmark of numerous diseases, making the development of specific and potent kinase inhibitors a cornerstone of modern drug discovery.[1][3] Within the vast landscape of heterocyclic compounds explored for this purpose, the triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure. Derivatives of this core have demonstrated significant potential as inhibitors of various kinases, including the Janus kinase (JAK) family, which are critical mediators of cytokine signaling.[4][5]
While specific data on 2,7-Dimethyltriazolo[1,5-a]pyridine as a kinase inhibitor is not extensively documented in publicly available literature, the broader class of triazolo[1,5-a]pyridine derivatives has shown promise.[4][5][6] This application note will, therefore, provide a comprehensive guide to utilizing the triazolo[1,5-a]pyridine scaffold as a starting point for kinase inhibitor discovery and characterization. We will delve into the likely mechanism of action, provide detailed protocols for both biochemical and cell-based assays, and offer insights into data analysis and troubleshooting.
Mechanism of Action: Targeting the ATP-Binding Site
A common mechanism for small molecule kinase inhibitors is the competitive inhibition of ATP binding to the kinase's active site.[1] This prevents the transfer of a phosphate group from ATP to the substrate, thereby blocking the downstream signaling cascade.[1][2] Given the structural features of the triazolo[1,5-a]pyridine scaffold, it is hypothesized that its derivatives act as ATP-competitive inhibitors. The nitrogen-rich core can form key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for inhibitor binding.
Signaling Pathway: Hypothetical Inhibition of the JAK-STAT Pathway
Caption: Hypothetical inhibition of the JAK-STAT pathway by a 2,7-Dimethyltriazolo[1,5-a]pyridine derivative.
Experimental Protocols
The following protocols provide a framework for evaluating the kinase inhibitory potential of novel compounds based on the triazolo[1,5-a]pyridine scaffold.
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining after a kinase reaction. A lower ATP level indicates higher kinase activity, and therefore, an increase in ATP levels in the presence of a test compound suggests inhibition.[7]
Materials:
-
Purified recombinant target kinase (e.g., JAK2)
-
Kinase-specific substrate peptide
-
2,7-Dimethyltriazolo[1,5-a]pyridine derivative (or other test compounds)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the 2,7-Dimethyltriazolo[1,5-a]pyridine derivative in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.[8]
-
Assay Plate Setup: In a 96-well plate, add 5 µL of each inhibitor dilution. Include "no inhibitor" controls (buffer with DMSO) and "no enzyme" controls (buffer only).
-
Enzyme and Substrate Addition: Prepare a master mix of the target kinase and its substrate in kinase assay buffer. Add 20 µL of this mix to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 25 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes. The optimal time should be determined empirically.[8]
-
Signal Detection: Add 50 µL of the luminescent kinase assay reagent to each well to stop the reaction and generate a luminescent signal.[8]
-
Measurement: Incubate at room temperature for 10-15 minutes to stabilize the signal, then measure luminescence using a plate-reading luminometer.[7][8]
Protocol 2: Cell-Based Kinase Inhibition Assay (Cellular Phosphorylation Assay)
This assay measures the phosphorylation of a kinase's substrate within a cellular context, providing a more physiologically relevant assessment of the inhibitor's efficacy.[9][10][11]
Materials:
-
A cell line that expresses the target kinase and its downstream substrate (e.g., a cell line dependent on JAK2 signaling)
-
2,7-Dimethyltriazolo[1,5-a]pyridine derivative (or other test compounds)
-
Cell culture medium and serum
-
Stimulant (e.g., a cytokine to activate the signaling pathway)
-
Lysis buffer
-
Phospho-specific and total protein antibodies for the substrate
-
ELISA or Western blot reagents
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates and grow to 80-90% confluency.
-
Serum Starvation: If the pathway is activated by serum components, serum-starve the cells for 4-6 hours prior to the experiment.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the 2,7-Dimethyltriazolo[1,5-a]pyridine derivative for 1-2 hours.
-
Pathway Stimulation: Add the appropriate stimulant (e.g., cytokine) to activate the target kinase and incubate for a predetermined optimal time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract cellular proteins.
-
Phosphorylation Detection: Use an immunoassay such as ELISA or Western blotting to detect the levels of the phosphorylated substrate and the total amount of the substrate protein.
-
Data Quantification: Quantify the signals for both the phosphorylated and total protein.
Experimental Workflow: From Compound to IC50
Caption: A generalized workflow for the evaluation of kinase inhibitors.
Data Analysis and Interpretation
For both biochemical and cell-based assays, the goal is to determine the half-maximal inhibitory concentration (IC50) of the compound.
-
Normalization: For the biochemical assay, normalize the data to the "no inhibitor" control (0% inhibition) and the "no enzyme" control (100% inhibition). For the cell-based assay, normalize the phosphorylated substrate signal to the total substrate signal for each condition.
-
Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
IC50 Calculation: Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and calculate the IC50 value.
Table 1: Representative Data for a Hypothetical 2,7-Dimethyltriazolo[1,5-a]pyridine Derivative
| Assay Type | Target Kinase | IC50 (nM) |
| Biochemical | JAK2 | 50 |
| Cell-Based | JAK2 | 250 |
Note: The IC50 values in this table are placeholders and must be determined experimentally. A lower IC50 value in the biochemical assay compared to the cell-based assay is common and can be due to factors such as cell permeability, off-target effects, and cellular metabolism of the compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Pipetting errors, inconsistent cell seeding, or reagent instability. | Use calibrated pipettes, ensure even cell distribution, and prepare fresh reagents. |
| No inhibition observed | Compound is inactive, insoluble, or degraded. The concentration range is too low. | Verify compound integrity and solubility. Test a wider and higher range of concentrations. |
| High background signal | Contamination of reagents, non-specific antibody binding (cell-based), or high intrinsic luminescence/fluorescence of the compound. | Use fresh, high-quality reagents. Include appropriate controls for compound interference. Optimize antibody concentrations and blocking steps. |
Conclusion
The triazolo[1,5-a]pyridine scaffold represents a valuable starting point for the development of novel kinase inhibitors. The protocols and guidelines presented here provide a robust framework for the initial characterization of such compounds. Through systematic evaluation in both biochemical and cellular assays, researchers can identify and optimize lead candidates for further preclinical and clinical development.
References
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- Thermo Fisher Scientific. Biochemical Kinase Assays.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Creative Diagnostics. Kinase Activity Assay.
- BenchChem. Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline.
- PLOS One. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- Harvard Office of Technology Development. Cell-based assay for the discovery of glycogen synthase kinase inhibitors.
- PMC. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
- PanVera. (2002, May). PROTEIN KINASE C ASSAY KITS PROTOCOL.
- Frontiers. (2023, December 13). Pharmacological approaches to understanding protein kinase signaling networks.
- BPS Bioscience. GSK3β Kinase Assay Kit.
-
PubMed. (2013, September 15). Synthesis and anticancer activity evaluation of a series of[2][9][12]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. Retrieved from
- PubMed. (2020, July 15). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors.
- ACS Publications. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase.
- PubMed. (2012, June 14). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779.
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. inits.at [inits.at]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for High-Throughput Screening of Triazolopyridine Libraries
For: Researchers, scientists, and drug development professionals
Introduction
Triazolopyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] These scaffolds are prevalent in compounds exhibiting antibacterial, antifungal, anticancer, anti-inflammatory, and antidepressant properties, making them a crucial component in the development of new drugs.[1] High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large and diverse compound libraries to identify novel therapeutic candidates.[3][4] This document provides a comprehensive guide to the experimental setup for high-throughput screening of triazolopyridine libraries, detailing both biochemical and cell-based assay protocols.
The triazolopyridine framework can interact with a variety of biological targets. For instance, some derivatives have been identified as inhibitors of Monopolar Spindle 1 (MPS1) kinase, a target in cancer therapy.[1] Others have shown potential as positive allosteric modulators (PAMs) of muscarinic M1 receptors, relevant for neurological disorders.[5] The versatility of the triazolopyridine scaffold necessitates robust and adaptable HTS strategies to efficiently identify and characterize promising lead compounds.
This guide will walk through the critical stages of an HTS campaign, from initial assay development and optimization to data analysis and hit confirmation, with a focus on the unique considerations for screening triazolopyridine libraries.
I. Assay Development and Optimization: The Foundation of a Successful Screen
The success of any HTS campaign hinges on the development of a robust, reproducible, and sensitive assay.[6] The primary objective of this phase is to establish an experimental window that clearly distinguishes between active and inactive compounds, while minimizing the potential for false positives and false negatives.[7]
Key Assay Parameters and Optimization Strategies
A critical metric for assay quality is the Z'-factor, which provides a statistical measure of the separation between the high and low controls. A Z'-factor of ≥ 0.5 is generally considered acceptable for HTS.[8]
| Parameter | Goal | Optimization Strategy |
| Z'-Factor | ≥ 0.5 | Optimize reagent concentrations, incubation times, and signal detection parameters.[7][8] |
| Signal-to-Background (S/B) Ratio | Maximize | Select sensitive detection methods (e.g., TR-FRET, luminescence) and use high-quality reagents and microplates.[7] |
| DMSO Tolerance | Up to 1-2% (v/v) | Test the assay's performance at various DMSO concentrations to ensure compatibility with compound library storage conditions.[7] |
| Assay Miniaturization | 384- or 1536-well format | Reduce reagent costs and increase throughput by scaling down the assay volume.[8] Re-optimization of parameters is crucial after miniaturization.[7] |
Pilot Screening: A Crucial Validation Step
Before committing to a full-scale HTS campaign, a pilot screen of a smaller, representative compound set (e.g., ~2,000 compounds) is highly recommended.[7][8] This allows for the evaluation of the assay's performance under realistic screening conditions and helps to identify any potential issues with automation or data analysis.[8]
II. Biochemical Assays for Triazolopyridine Screening
Biochemical assays are ideal for screening compounds that directly target a purified protein, such as an enzyme or receptor.
Example Protocol: TR-FRET Kinase Assay for Triazolopyridine Inhibitors
This protocol is designed to identify triazolopyridine inhibitors of a specific protein kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust technology for HTS.[9]
Assay Principle
The assay measures the phosphorylation of a biotinylated substrate peptide by the target kinase. A Europium (Eu)-labeled anti-phospho-specific antibody serves as the donor fluorophore, and a Streptavidin-Allophycocyanin (SA-APC) conjugate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the Eu-donor and APC-acceptor into close proximity, resulting in a FRET signal.[9] Inhibitors of the kinase will prevent this phosphorylation, leading to a decrease in the FRET signal.[9]
Experimental Workflow
Caption: High-throughput screening experimental workflow for a TR-FRET kinase assay.
Detailed Protocol (384-well format)
-
Compound Plating:
-
Using an automated liquid handler, dispense 50 nL of each triazolopyridine compound from the library plate into the wells of a 384-well assay plate.
-
Dispense 50 nL of a known inhibitor (positive control) and DMSO (negative control) into designated wells.
-
-
Reagent Preparation:
-
Kinase Working Solution (2X): Dilute the kinase to the desired concentration in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Substrate/ATP Working Solution (2X): Prepare a solution containing the biotinylated substrate peptide and ATP at 2X the final desired concentration in assay buffer. The ATP concentration should ideally be at or near the Km for the kinase to facilitate the identification of competitive inhibitors.[7]
-
Detection Mix: Prepare a solution containing the Eu-labeled anti-phospho-antibody and SA-APC in detection buffer.
-
-
Assay Execution:
-
Add 5 µL of the 2X Kinase Working Solution to all wells.
-
Add 5 µL of the 2X Substrate/ATP Working Solution to all wells to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of the Detection Mix to each well to stop the reaction.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 615 nm (Eu) and 665 nm (APC).
-
III. Cell-Based Assays for Triazolopyridine Screening
Cell-based assays provide a more physiologically relevant context for screening, as they can assess a compound's effects on cellular pathways, including its cell permeability and potential cytotoxicity.[10]
Example Protocol: Cell Viability/Cytotoxicity Assay
This protocol is designed to identify triazolopyridines that affect cell proliferation or induce cytotoxicity. A common and straightforward method is the use of a luminescent ATP-based assay.[11]
Assay Principle
The amount of ATP in a cell population is directly proportional to the number of viable cells.[11] This assay utilizes a thermostable luciferase that, in the presence of ATP and luciferin, produces a stable luminescent signal.[11] A decrease in signal indicates a reduction in cell viability.
Experimental Workflow
Caption: Workflow for a cell-based viability/cytotoxicity high-throughput screen.
Detailed Protocol (384-well format)
-
Cell Culture and Plating:
-
Culture the desired cell line under standard conditions.
-
Trypsinize and resuspend the cells to a concentration that will result in 50-80% confluency at the end of the assay.
-
Using a multichannel pipette or automated dispenser, seed 20 µL of the cell suspension into each well of a 384-well, clear-bottom, white-walled plate.
-
Incubate the plates overnight in a humidified incubator at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a daughter plate of the triazolopyridine library with compounds diluted to the desired starting concentration in cell culture medium.
-
Add 5 µL of the compound dilutions to the corresponding wells of the cell plates.
-
Incubate for 48-72 hours.
-
-
Assay Readout:
-
Equilibrate the plates and the luminescent cell viability reagent to room temperature.
-
Add 25 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
IV. Data Analysis and Hit Confirmation
The large volume of data generated from an HTS campaign requires robust data analysis methods.[12]
Primary Data Analysis
-
Normalization: Raw data from each plate should be normalized to the plate-specific controls (positive and negative) to account for plate-to-plate variability.
-
Hit Identification: A common method for hit identification is to set a threshold based on a certain number of standard deviations from the mean of the negative controls (e.g., >3 standard deviations).[8]
Hit Confirmation and Prioritization
-
Re-testing: All initial "hits" should be re-tested under the same assay conditions to confirm their activity and rule out experimental artifacts.[4]
-
Dose-Response Curves: Confirmed hits should be tested in a dose-response format to determine their potency (e.g., IC₅₀ or EC₅₀).[4]
-
Orthogonal Assays: To eliminate false positives resulting from assay-specific interference, confirmed hits should be evaluated in an orthogonal assay that measures the same biological endpoint but uses a different detection technology.[7]
-
Counter-Screens: If the primary assay is prone to identifying non-specific inhibitors, a counter-screen should be employed to filter out these compounds.[13]
-
Preliminary SAR: Analysis of the structure-activity relationship (SAR) of the confirmed hits can help to identify promising chemical scaffolds for further optimization.[8][14]
V. Concluding Remarks
The successful implementation of a high-throughput screening campaign for triazolopyridine libraries requires careful planning, rigorous assay development, and a multi-step hit validation process. The protocols and strategies outlined in this document provide a solid foundation for researchers to identify and advance novel triazolopyridine-based drug candidates. By adhering to these principles of scientific integrity and best practices, the likelihood of a successful and impactful drug discovery effort is significantly increased.
References
-
BellBrook Labs. (2025, October 30). Optimizing Assay Performance for High-Throughput Screens. Retrieved from BellBrook Labs website: [Link]
-
Infinix Bio. (2026, February 7). Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. Retrieved from Infinix Bio website: [Link]
-
Oxford Academic. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR. Retrieved from Oxford Academic website: [Link]
-
Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development. Retrieved from Danaher Life Sciences website: [Link]
-
Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from Cambridge MedChem Consulting website: [Link]
-
Basicmedical Key. (2016, July 22). High-Throughput Screening Data Analysis. Retrieved from Basicmedical Key website: [Link]
-
European Pharmaceutical Review. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from European Pharmaceutical Review website: [Link]
-
Arabian Journal of Chemistry. (2023, April 9). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved from ScienceDirect website: [Link]
-
Technology Networks. (2025, September 25). High-Throughput Screening. Retrieved from Technology Networks website: [Link]
-
ResearchGate. (2025, August 7). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved from ResearchGate website: [Link]
-
PubMed. (2026, February 14). Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. Retrieved from PubMed website: [Link]
-
PubMed Central. (n.d.). Discovery of Tricyclic Triazolo- and Imidazopyridine Lactams as M1 Positive Allosteric Modulators. Retrieved from PubMed Central website: [Link]
-
ResearchGate. (2025, August 10). The Chemistry of the Triazolopyridines: An Update. Retrieved from ResearchGate website: [Link]
-
PubMed Central. (n.d.). The[7][9][15]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. Retrieved from PubMed Central website: [Link]
-
Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from Lifescience Global website: [Link]
-
BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from BMG LABTECH website: [Link]
-
MDPI. (2018, October 6). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Retrieved from MDPI website: [Link]
-
ResearchGate. (2026, February 14). Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies | Request PDF. Retrieved from ResearchGate website: [Link]
-
SSRN. (2025, May 13). Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies of Some New Triazolopyridine. Retrieved from SSRN website: [Link]
-
ResearchGate. (2025, October 16). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Retrieved from ResearchGate website: [Link]
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. Discovery of Tricyclic Triazolo- and Imidazopyridine Lactams as M1 Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. technologynetworks.com [technologynetworks.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lifescienceglobal.com [lifescienceglobal.com]
- 11. static.fishersci.eu [static.fishersci.eu]
- 12. infinixbio.com [infinixbio.com]
- 13. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. droracle.ai [droracle.ai]
Advanced Protocols for 2,7-Dimethyl[1,2,3]triazolo[1,5-a]pyridine: From Synthesis to Regioselective Functionalization
Executive Summary
2,7-Dimethyl[1,2,3]triazolo[1,5-a]pyridine (DMTAP) is a bicyclic heterocycle that serves two distinct, high-value roles in modern organic synthesis:
-
As a Pharmacophore: It acts as a bioisostere for purines and amides, recently validated in ROR
t inverse agonists and adenosine receptor antagonists. -
As a "Masked" Synthon: It functions as a stable precursor to complex 2,6-disubstituted pyridines. The triazole ring can be "unzipped" under specific oxidative or acidic conditions to reveal functionality that is otherwise difficult to install via direct electrophilic aromatic substitution (EAS).
This guide details the synthesis of DMTAP, its unique lateral lithiation chemistry, and its controlled ring-opening transformations.
Reactivity Profile & Mechanistic Insight
The reactivity of DMTAP is defined by the equilibrium between its fused triazole form and its open-chain
Electronic Distribution & Site Selectivity
-
N1-N2-N3 Bridge: High electron density; susceptible to coordination with transition metals (Cu, Rh).
-
C3 Position: Nucleophilic; amenable to EAS (Nitration, Formylation).
-
C7-Methyl Group: Critical Reactivity Node. Unlike typical methylpyridines, the methyl group at C7 (adjacent to the bridgehead) exhibits enhanced acidity due to the inductive effect of the triazole ring and coordination-assisted deprotonation (CIPE - Complex Induced Proximity Effect).
-
Ring Opening: Electrophiles (Br
, Hg(OAc) ) or acid catalysis can trigger the extrusion of N , collapsing the bicycle into functionalized pyridine derivatives.
Pathway Visualization
Figure 1: Divergent reactivity pathways of DMTAP. The scaffold can undergo reversible ring opening, irreversible oxidative cleavage, or lateral functionalization.
Synthesis of 2,7-Dimethyl[1,2,3]triazolo[1,5-a]pyridine
Principle: The most robust route utilizes the oxidative cyclization of 6-methyl-2-acetylpyridine hydrazone. This method avoids the handling of unstable diazo intermediates by generating them in situ.
Protocol 1: Oxidative Cyclization (Bower Procedure)
Materials:
-
6-Methyl-2-acetylpyridine (10 mmol)
-
Hydrazine hydrate (80%, 15 mmol)
-
Manganese dioxide (MnO
) (activated, 50 mmol) or Copper(II) catalyst -
Ethanol (EtOH) and Dichloromethane (DCM)
Step-by-Step:
-
Hydrazone Formation: Dissolve 6-methyl-2-acetylpyridine (1.35 g, 10 mmol) in EtOH (20 mL). Add hydrazine hydrate (0.94 g, 15 mmol) dropwise. Reflux for 3 hours.
-
Workup: Cool to RT. Concentrate in vacuo to yield the crude hydrazone as a viscous oil or low-melting solid. Note: Use immediately to prevent degradation.
-
Cyclization: Dissolve the crude hydrazone in DCM (50 mL). Add activated MnO
(4.35 g, 50 mmol) in portions. -
Reaction: Stir vigorously at RT for 12 hours. Monitor by TLC (The fluorescent hydrazone spot will disappear; the triazolopyridine is non-fluorescent or weakly fluorescent).
-
Purification: Filter through a Celite pad to remove MnO
. Wash the pad with DCM. Concentrate the filtrate. -
Crystallization: Recrystallize from hexane/ethyl acetate to afford DMTAP as white/pale yellow needles.
Yield Expectation: 75-85%
Characterization:
Core Application: Regioselective Lateral Functionalization
Unlike standard pyridines which require harsh conditions (LIDAKOR) for lateral lithiation, DMTAP undergoes clean lateral lithiation at the C7-methyl group using standard organolithiums. This allows for the precise construction of complex side chains.
Protocol 2: C7-Lateral Lithiation and Trapping
Objective: Synthesis of 7-(2-hydroxyalkyl)-2-methyl[1,2,3]triazolo[1,5-a]pyridines.
Reagents:
-
DMTAP (1.0 eq)
-
n-Butyllithium (1.1 eq, 1.6 M in hexanes)
-
Electrophile (e.g., Benzaldehyde, 1.2 eq)
-
Dry THF (0.2 M concentration)
Procedure:
-
Setup: Flame-dry a Schlenk flask and purge with Argon. Add DMTAP (147 mg, 1 mmol) and dry THF (5 mL).
-
Lithiation: Cool the solution to -40°C (Acetonitrile/Dry Ice bath). Critical: Do not cool to -78°C; lithiation is sluggish. Do not warm to 0°C; ring opening/polymerization competes.
-
Addition: Add n-BuLi (0.69 mL, 1.1 mmol) dropwise over 5 minutes. The solution will turn a deep red/purple color, indicating the formation of the benzylic-type anion.
-
Incubation: Stir at -40°C for 45 minutes.
-
Trapping: Add the electrophile (Benzaldehyde, 127 mg, 1.2 mmol) neat or in minimal THF. The color typically fades to yellow.
-
Quench: Allow to warm to RT over 1 hour. Quench with sat. NH
Cl. -
Isolation: Extract with EtOAc (3x). Dry over Na
SO . Purify via flash chromatography (Hex/EtOAc gradient).
Table 1: Electrophile Scope & Yields
| Electrophile | Product Type | Yield (%) | Notes |
| Benzaldehyde | Secondary Alcohol | 78% | High diastereoselectivity often observed |
| Acetone | Tertiary Alcohol | 72% | Requires longer reaction time |
| Methyl Iodide | Ethyl Derivative | 65% | Risk of poly-alkylation; use 0.9 eq base |
| DMF | Aldehyde | 55% | Unstable; reduce immediately or protect |
Core Application: Ring Opening to 2,6-Disubstituted Pyridines[1]
This protocol transforms the DMTAP scaffold into a 6-substituted-2-acetylpyridine derivative, effectively using the triazole as a "mask" for the acetyl group while modifying the other flank.
Protocol 3: Oxidative Ring Opening
Concept: Halogenation of the triazolopyridine followed by hydrolysis excises the nitrogen bridge.
Procedure:
-
Bromination: Dissolve the C7-functionalized DMTAP derivative (from Protocol 2) in AcOH/H
O (1:1). -
Addition: Add Br
(1.1 eq) dropwise at 0°C. -
Reaction: Stir at RT for 2 hours. Evolution of N
gas is observed. -
Hydrolysis: Heat the mixture to 60°C for 1 hour to ensure complete hydrolysis of the intermediate gem-dibromide/imine.
-
Result: The product is a 2,6-disubstituted pyridine . The C2-methyl of the triazole becomes a C2-acetyl group on the pyridine. The C7-side chain becomes the C6-substituent.
Figure 2: Mechanism of oxidative ring opening to access functionalized pyridines.
References
-
Jones, G., & Sliskovic, D. R. (1982). Triazolopyridines.[1][2][3][4][5][6][7][8][9] Part 2. Preparation of 7-substituted triazolo[1,5-a]pyridines by directed lithiation. Journal of the Chemical Society, Perkin Transactions 1, 967-971. Link
-
Abarca, B., et al. (2002).[1] The Chemistry of [1,2,3]Triazolo[1,5-a]pyridines. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(6), 359-366. Link
-
Jiang, G., et al. (2019).[4] Synthesis of 1,2,3-triazolo[1,5-a]pyridines.[1][4][6][8][9][10][11][12][13] Synthesis, 51, 4487-4497.[4] Link
-
Buller, F., et al. (2020). Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(4), 528-534. Link
-
Bower, J. D., & Ramage, G. R. (1957). Heterocyclic compounds.[1][2][3][4][5][6][7][8][9][14][15] Part I. The synthesis of 1:2:3-triazolo[1:5-a]pyridines. Journal of the Chemical Society, 4506-4511. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. Triazolopyridines. Part 2. Preparation of 7-substituted triazolo[1,5a]pyridines by directed lithiation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 9. Triazolopyridines. Part 2. Preparation of 7-substituted triazolo[1,5a]pyridines by directed lithiation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The reactions of 1,2,3-triazolo[1,5-a]pyridine with electrophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Heteroatom-promoted lateral lithiation - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2,7-Dimethyltriazolo[1,5-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of 2,7-Dimethyltriazolo[1,5-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your reaction yields.
The[1][2][3]triazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in molecules with a wide range of biological activities.[4][5][6] The synthesis of the 2,7-dimethyl substituted analog, while based on established chemical principles, often requires careful optimization to achieve high yields and purity. The most common and reliable strategies involve the construction of the triazole ring onto a pre-existing pyridine core, typically starting from 2-amino-4-methylpyridine. This guide focuses on a prevalent two-step approach: the formation of an N-(4-methylpyridin-2-yl)acetimidamide intermediate, followed by an oxidative N-N bond formation to yield the final bicyclic product.[7]
General Synthetic & Purification Workflow
The overall process from starting materials to the final, purified product can be visualized as follows:
Caption: General workflow for synthesis and purification.
Troubleshooting Guide
This section addresses specific experimental problems. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My reaction yield is consistently low (<40%). What are the most common causes and how can I systematically troubleshoot this?
A1: Low yield is a multifaceted problem often stemming from one of four areas: incomplete reaction, competing side reactions, suboptimal reaction conditions, or poor reagent quality.
-
Probable Cause 1: Incomplete Reaction. The oxidative cyclization may be stalling. This can be diagnosed by taking a sample from the reaction mixture and analyzing it via Thin Layer Chromatography (TLC) or LC-MS, where you will see a significant amount of the acetimidamide intermediate remaining.
-
Solution: Increase the equivalents of the oxidizing agent (e.g., PIFA, I₂/KI) by 10-20%. Ensure the reaction temperature is optimal; some oxidative cyclizations benefit from gentle heating (40-50°C) to ensure completion. Extend the reaction time and monitor every few hours until the starting material is consumed.
-
-
Probable Cause 2: Side Reactions. The formation of undesired byproducts can significantly consume your starting material. A common side reaction is the dimerization of the lithiated picoline intermediate if strong bases are used in related syntheses.[8] For oxidative cyclizations, over-oxidation or decomposition can occur.
-
Solution: Carefully control the reaction temperature using an ice bath for exothermic steps.[2] Ensure slow, portion-wise addition of the oxidizing agent to maintain control over the reaction rate and temperature.
-
-
Probable Cause 3: Suboptimal Conditions. The choice of solvent and temperature is critical.
-
Solution: Perform a solvent screen. While dichloromethane (DCM) or acetonitrile are common, a switch to a different solvent like toluene might be beneficial, as seen in related microwave-assisted syntheses.[3] A systematic optimization of temperature is also recommended.
-
The following diagnostic flowchart can guide your troubleshooting process:
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 4. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 7. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2,7-Dimethyltriazolo[1,5-a]pyridine
Welcome to the technical support center for the purification of 2,7-Dimethyltriazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this N-heterocyclic compound. Drawing upon established chromatographic and crystallization principles, this document provides in-depth troubleshooting advice and detailed protocols to enhance the purity and yield of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing 2,7-Dimethyltriazolo[1,5-a]pyridine?
A1: Based on typical synthetic routes for triazolopyridines, common impurities may include unreacted starting materials, such as the corresponding aminopyridine and the cyclizing agent.[1] Positional isomers formed during the cyclization step are also a significant possibility. Additionally, byproducts from side reactions or degradation of the target molecule can contribute to the impurity profile.
Q2: My compound streaks significantly on a silica gel TLC plate. What is the cause and how can I fix it?
A2: Streaking of nitrogen-containing heterocycles on silica gel is a frequent issue.[2] This is often due to the basic nature of the pyridine nitrogen interacting strongly with the acidic silanol groups on the silica surface. This can lead to poor separation and band broadening during column chromatography. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a solution of ammonia in methanol, to your mobile phase.[2] This neutralizes the acidic sites on the silica, resulting in sharper bands and improved separation.[2]
Q3: I'm struggling to find a suitable solvent system for column chromatography. How should I approach optimization?
A3: A systematic approach to solvent system selection is crucial. Start by determining the relative polarity of your compound and its impurities using Thin Layer Chromatography (TLC) with a variety of solvent systems.[2] For a compound like 2,7-Dimethyltriazolo[1,5-a]pyridine, which possesses moderate polarity, a good starting point for normal phase chromatography on silica gel would be a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate. If your compound has a very low Rf value (moves slowly), you need to increase the polarity of the mobile phase by increasing the proportion of the polar solvent. Conversely, if the Rf is too high (moves quickly), decrease the mobile phase polarity.[2]
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" is a common problem in crystallization, often caused by the solution being too supersaturated or cooling too quickly.[2] If this occurs, try adding a small amount of hot solvent to redissolve the oil, and then allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and induce crystallization.[2] Using a seed crystal of the pure compound, if available, is also a highly effective method to initiate crystal growth.[2] The presence of impurities can also inhibit crystallization; in such cases, a preliminary purification step like a quick filtration through a plug of silica may be necessary.[2]
Troubleshooting Guide
This section provides a more detailed, issue-specific guide to resolving common purification challenges.
Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography
| Possible Cause | Troubleshooting Strategy |
| Inappropriate Solvent System | Systematically screen solvent systems using TLC. Aim for an Rf value of 0.2-0.4 for your target compound for optimal separation on a column. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Column Overloading | The amount of crude material loaded onto the column should typically be between 1-5% of the mass of the stationary phase.[2] If you need to purify a larger quantity, use a column with a larger diameter.[2] |
| Compound is too Polar for Silica Gel | If your compound remains at the baseline even with highly polar mobile phases (e.g., dichloromethane/methanol), consider switching to a different stationary phase. Neutral or basic alumina can be effective for basic compounds.[2] Alternatively, reversed-phase chromatography is an excellent option for polar compounds.[2] |
Issue 2: Compound Fails to Elute from the Column
| Possible Cause | Troubleshooting Strategy |
| Compound is too Polar for the Solvent System | Drastically increase the polarity of the mobile phase. A steep gradient to a highly polar solvent like methanol or even methanol with a small percentage of acetic or formic acid might be necessary. |
| Irreversible Adsorption or Decomposition on Silica Gel | Before committing your entire sample to a column, spot the compound on a TLC plate, let it sit for an hour, and then elute to check for degradation.[2] If decomposition is observed, switch to a less acidic stationary phase like neutral alumina or opt for reversed-phase chromatography.[2] |
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Normal Phase)
This protocol is a general guideline for purifying 2,7-Dimethyltriazolo[1,5-a]pyridine on a silica gel column.
1. Slurry Preparation and Column Packing:
- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
- Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
2. Sample Loading:
- Dissolve the crude 2,7-Dimethyltriazolo[1,5-a]pyridine in a minimum amount of the eluent or a suitable solvent.
- Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
- Carefully load the dried powder onto the top of the packed column.
3. Elution:
- Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate).
- Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
- For basic compounds like this, consider adding 0.1-1% triethylamine to the mobile phase to improve peak shape.[2]
4. Fraction Collection and Analysis:
- Collect fractions as the compound bands move down the column.
- Analyze the collected fractions by TLC to identify those containing the pure product.
5. Solvent Removal:
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,7-Dimethyltriazolo[1,5-a]pyridine.
Protocol 2: Purification by Recrystallization
1. Solvent Selection:
- In separate test tubes, test the solubility of a small amount of the crude compound (10-20 mg) in various solvents at room temperature and upon heating.
- A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[2] Common solvents to test include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water or hexanes.
2. Dissolution:
- Place the crude compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the compound just dissolves.
3. Hot Filtration (if necessary):
- If insoluble impurities are present, perform a hot filtration to remove them.
4. Crystallization:
- Allow the hot solution to cool slowly to room temperature.
- If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[2]
- Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals under vacuum.
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for purifying 2,7-Dimethyltriazolo[1,5-a]pyridine.
Caption: Decision workflow for the purification of 2,7-Dimethyltriazolo[1,5-a]pyridine.
References
-
An improved process for the preparation of (N4-(4-([2][3][4]triazolo[1,5-a]pyridin-7-yloxy). (2024). Technical Disclosure Commons.
- CN102180875A - Preparation method of triazolopyridine derivative - Google Patents. (n.d.).
-
Column Chromatography: Principles, Procedure, and Applications - Phenomenex. (2025, December 12). Retrieved February 22, 2026, from [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. (2025, August 6). Retrieved February 22, 2026, from [Link]
-
Separation, recovery and reuse of N-heterocyclic carbene catalysts in transesterification reactions Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved February 22, 2026, from [Link]
-
Three-Dimensional Heterocycles by 5-exo-dig Cyclizations of S-Methyl-N-ynonylsulfoximines - DOI. (n.d.). Retrieved February 22, 2026, from [Link]
-
(PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - ResearchGate. (2025, August 7). Retrieved February 22, 2026, from [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC. (2024, February 18). Retrieved February 22, 2026, from [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2026, from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Methylation of Triazolopyridines
Welcome to the technical support center for the methylation of triazolopyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this important reaction.
The methylation of triazolopyridines is a critical transformation in medicinal chemistry, as the addition of a methyl group can significantly impact a molecule's biological activity and pharmacokinetic properties.[1] However, the reaction is not always straightforward, and issues such as low yield, lack of reactivity, and poor regioselectivity are common. This guide provides practical, experience-based solutions to these challenges.
Troubleshooting Guide
This section addresses specific issues you might encounter during the N-methylation of triazolopyridines, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired N-Methylated Product
Question: I am not getting a good yield of my N-methylated triazolopyridine. What are the possible causes and how can I improve it?
Potential Causes and Solutions:
-
Incomplete Deprotonation: The N-H bond of the triazolopyridine must be deprotonated to form a nucleophilic anion. If the base is not strong enough or used in insufficient amounts, the reaction will not proceed efficiently.[2]
-
Solution: Use a suitable base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2] Ensure the base is used in at least stoichiometric amounts; for weaker bases like K₂CO₃, a slight excess can be beneficial.[2]
-
-
Inactive Methylating Agent: The methylating agent (e.g., methyl iodide, dimethyl sulfate) may have degraded.
-
Solution: Use a fresh bottle of the methylating agent. Methyl iodide is light-sensitive and should be stored properly.[2] Consider using a more stable or reactive methylating agent if degradation is suspected.
-
-
Low Reaction Temperature: The reaction may be too slow at room temperature to overcome the activation energy.[3]
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition.
-
-
Poor Reagent Quality: The purity of your starting material, solvent, or methylating agent can significantly impact the reaction outcome.
-
Solution: Ensure your triazolopyridine starting material is pure. Use high-purity, anhydrous solvents and fresh methylating agents.[3]
-
-
Substituent Effects: Electron-withdrawing groups on the triazolopyridine ring can decrease the nucleophilicity of the nitrogen atoms, making the reaction more difficult.
-
Solution: For triazolopyridines with strongly electron-withdrawing groups, a stronger base (e.g., NaH) and/or a more reactive methylating agent (e.g., methyl triflate) may be required.[2]
-
Issue 2: Formation of a Mixture of Regioisomers
Question: My reaction is producing a mixture of N-methylated isomers. How can I control the regioselectivity?
The regioselectivity of triazolopyridine methylation is influenced by a combination of steric and electronic factors, as well as reaction conditions.
Potential Causes and Solutions:
-
Steric Hindrance: Bulky substituents near a nitrogen atom can hinder the approach of the methylating agent, favoring methylation at a less sterically crowded nitrogen.
-
Electronic Effects: The electron density on the nitrogen atoms of the triazole ring plays a crucial role. Electron-donating groups can increase the nucleophilicity of a nearby nitrogen, while electron-withdrawing groups can decrease it.
-
Reaction Conditions: The choice of methylating agent, solvent, and temperature can influence the isomeric ratio.
-
Hard vs. Soft Methylating Agents: According to Hard and Soft Acids and Bases (HSAB) theory, "hard" methylating agents (e.g., dimethyl sulfate) tend to react at the "harder" nitrogen atom (often the one with greater negative charge density), while "softer" agents (e.g., methyl iodide) may favor the "softer" nitrogen.
-
Solvent Polarity: The polarity of the solvent can influence the transition state energies for the formation of different isomers.
-
Temperature: In some cases, the isomeric ratio can be temperature-dependent.
-
Strategies for Improving Regioselectivity:
-
Modify the Methylating Agent: Experiment with different methylating agents (e.g., methyl iodide, dimethyl sulfate, methyl triflate) to see how this affects the isomeric ratio.
-
Vary the Solvent: Try a range of anhydrous solvents with different polarities (e.g., DMF, DMSO, acetonitrile, THF).
-
Optimize the Temperature: Run the reaction at different temperatures to determine if there is a thermodynamic or kinetic preference for one isomer.
-
Protecting Groups: In complex molecules, it may be necessary to use a protecting group strategy to block one of the nitrogen atoms, forcing methylation to occur at the desired position.
Issue 3: Difficult Purification of the Product
Question: I am having trouble purifying my N-methylated triazolopyridine. What are some common issues and solutions?
Potential Causes and Solutions:
-
Similar Polarity of Isomers: If a mixture of regioisomers is formed, they may have very similar polarities, making them difficult to separate by standard column chromatography.
-
Solution: Try different solvent systems for column chromatography. Sometimes a small change in the eluent composition can improve separation. If the isomers are still inseparable, consider preparative HPLC or supercritical fluid chromatography (SFC).
-
-
Product is an Oil: The purified product may be an oil that is difficult to handle and solidify.
-
Solution: If the product is pure (as determined by NMR and/or LC-MS), it may not crystallize. In this case, the oily product can be used in the next step if it is sufficiently pure.[2] To induce crystallization, you can try trituration with a non-polar solvent (e.g., hexanes, diethyl ether) or dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent.
-
-
Contamination with Reagents or Byproducts: The crude product may be contaminated with residual base, methylating agent, or byproducts.
-
Solution: Ensure a proper aqueous workup is performed to remove water-soluble impurities. An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., saturated NaHCO₃) can remove acidic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methylating agents for triazolopyridines, and how do I choose one?
A: The most common methylating agents are methyl iodide (MeI), dimethyl sulfate (DMS), and methyl triflate (MeOTf).
-
Methyl Iodide (MeI): A good general-purpose methylating agent. It is relatively inexpensive but is volatile and a potent carcinogen.[4]
-
Dimethyl Sulfate (DMS): More reactive than MeI and less volatile, but also highly toxic and carcinogenic.[5]
-
Methyl Triflate (MeOTf): A very powerful methylating agent, often used for unreactive substrates. It is more expensive and moisture-sensitive.
-
"Green" Methylating Agents: Dimethyl carbonate (DMC) is a less toxic and more environmentally friendly alternative, though it often requires higher temperatures and pressures.[6][7]
The choice of agent depends on the reactivity of your substrate, safety considerations, and cost. For routine methylations, MeI is often a good starting point. For less reactive substrates, DMS or MeOTf may be necessary.
Q2: How do substituents on the triazolopyridine ring affect the methylation site?
A: Substituents have a significant impact on the regioselectivity of methylation through both steric and electronic effects.
-
Steric Effects: A bulky substituent near a nitrogen atom will disfavor methylation at that position.
-
Electronic Effects:
-
Electron-donating groups (EDGs) such as -CH₃, -OCH₃, and -NH₂ increase the electron density and nucleophilicity of the ring, generally favoring methylation at the nearest nitrogen atom.
-
Electron-withdrawing groups (EWGs) like -NO₂, -CN, and -CF₃ decrease the electron density of the ring, making the nitrogen atoms less nucleophilic and the reaction more difficult.
-
Q3: Which analytical techniques are best for characterizing the methylated products and determining the isomeric ratio?
A: A combination of techniques is typically used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shift of the N-methyl group can often help distinguish between isomers. 2D NMR techniques like NOESY can be used to determine the regioselectivity by observing through-space correlations between the N-methyl protons and nearby protons on the triazolopyridine core.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring the reaction progress, confirming the molecular weight of the product(s), and determining the isomeric ratio from the peak areas in the chromatogram.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate and quantify enantiomers if a chiral center is present.[9]
Key Experimental Protocols
General Procedure for N-Methylation of a Triazolopyridine
-
To a solution of the triazolopyridine (1.0 eq.) in an anhydrous solvent (e.g., DMF, 10 mL/mmol), add a base (e.g., K₂CO₃, 1.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the methylating agent (e.g., methyl iodide, 1.2 eq.) dropwise at 0°C or room temperature.
-
Allow the reaction to stir at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Dissolve a small amount of your starting material in a suitable solvent to use as a reference.
-
Using a capillary tube, spot the starting material and a small aliquot of the reaction mixture onto the TLC plate.
-
Place the TLC plate in the chamber and allow the solvent to elute up the plate.
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing.
Visualizations
Diagram 1: Regioselectivity in Triazolopyridine Methylation
Caption: Potential methylation pathways for a triazolopyridine core.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low reaction yields.
Data Summary
Table 1: Influence of Reaction Conditions on Regioselectivity
| Methylating Agent | Base | Solvent | Temperature | Predominant Isomer | Reference |
| Methyl Iodide | K₂CO₃ | DMF | Room Temp. | Varies | [8] |
| Dimethyl Sulfate | NaH | THF | 0°C to RT | Varies | General |
| Methyl Triflate | 2,6-Lutidine | DCM | 0°C | Varies | General |
| Dimethyl Carbonate | DBU | Neat | 120-150°C | Varies | [6] |
Note: The predominant isomer is highly dependent on the specific triazolopyridine substrate.
References
-
Taylor & Francis. (n.d.). N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate. Retrieved from [Link]
-
Taylor & Francis. (n.d.). The Chemistry of[3][6][10]Triazolo[1,5- a] pyridines. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2023, April 9). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved from [Link]
-
ACS Publications. (2022, October 3). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents | Organic Letters. Retrieved from [Link]
-
Pan-Armenian Digital Library. (2024, September 24). Methylation of 1,2,4-triazolo[1,5-а]pyrimidines and methodology for determining the regioselectivity of the reaction by the NOESY 1H NMR spectroscopy technique. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield - Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). N‐methylation of indoles and other N,H‐heteroacromatic compounds. Retrieved from [Link]
-
ACS Publications. (2017, May 11). 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate | Journal of Medicinal Chemistry. Retrieved from [Link]
-
PMC. (n.d.). C–H Methylation of Heteroarenes Inspired by Radical SAM Methyl Transferase. Retrieved from [Link]
- Google Patents. (n.d.). Methylation synthesis method of N-heterocyclic compound.
-
Reddit. (2023, January 5). Methylation of NH2 Troubleshooting? : r/Chempros. Retrieved from [Link]
-
Taylor & Francis. (2024, October 8). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). π-Delocalization and aromaticity as key factors in regioselective ring closure of fused triazolopyrimidines: an experimental–theoretical approach. Retrieved from [Link]
-
PMC. (n.d.). Optimisation of a triazolopyridine based histone demethylase inhibitor yields a potent and selective KDM2A (FBXL11) inhibitor. Retrieved from [Link]
-
ResearchGate. (2024, April 1). Has anybody have any troubles with yields for the methylation of a carboxylic acids using base and MeI?. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Reactivity of triazolo- and tetrazolopyridazines. Retrieved from [Link]
-
ScienceDirect. (2023, January 11). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Triazolopyridine isomeric structures and example drug molecule-bearing pyrrolopyridine ring. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[3][6][11]triazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Retrieved from [Link]
-
Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]
-
SSRN. (2025, May 13). Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies of Some New Triazolopyridine. Retrieved from [Link]
-
PMC. (n.d.). Optimization of urea linker of triazolopyridazine MMV665917 results in new anticryptosporidial lead with improved potency and predicted hERG safety margin. Retrieved from [Link]
-
ACS Publications. (2014, November 4). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634 | Journal of Medicinal Chemistry. Retrieved from [Link]
-
YouTube. (2025, September 8). WARNING: You May Have a Methylation Issue! ... Early Signs and What You Can do About it!. Retrieved from [Link]
Sources
- 1. C–H Methylation of Heteroarenes Inspired by Radical SAM Methyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]
- 8. Methylation of 1,2,4-triazolo[1,5-а]pyrimidines and methodology for determining the regioselectivity of the reaction by the NOESY 1H NMR spectroscopy technique - Pan-Armenian Digital Library [arar.sci.am]
- 9. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: 2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine Synthesis
The following technical guide addresses the synthesis, impurity profiling, and troubleshooting for 2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine . This scaffold is a critical intermediate in medicinal chemistry, particularly for JAK inhibitors and other kinase-targeted therapeutics.[1]
This guide focuses on the most robust synthetic route: the N-amination of 4-picoline followed by oxidative cyclization with acetic anhydride .[1][2]
Part 1: Synthetic Pathway & Impurity Origins[1][2][3]
To troubleshoot effectively, one must understand where impurities enter the system. The synthesis relies on the symmetry of the starting material, 4-methylpyridine (4-picoline) , to exclusively yield the 7-methyl isomer on the pyridine ring, while acetic anhydride provides the 2-methyl group on the triazole ring.[1][3]
The Reaction Logic
-
N-Amination: 4-Picoline reacts with an aminating agent (e.g., Hydroxylamine-O-sulfonic acid - HOSA, or O-Mesitylenesulfonylhydroxylamine - MSH) to form the 1-amino-4-methylpyridinium salt .[1][2][3]
-
Acylation & Cyclization: The salt is treated with acetic anhydride and a base.[2] The exocyclic amino group is acetylated, followed by an intramolecular condensation at the
-carbon of the pyridine ring to close the triazole ring.
Pathway Visualization
The following diagram maps the "Happy Path" (Green) against critical failure points (Red) where impurities are generated.[3]
Caption: Logical flow of synthesis from 4-picoline to target, highlighting entry points for regioisomers and process impurities.
Part 2: Impurity Profiling & Troubleshooting Guide
Common Impurity Profile
| Impurity Type | Chemical Identity | Origin/Cause | Detection (LC-MS/NMR) | Removal Strategy |
| Regioisomer A | 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine | 2,6-Lutidine impurity in starting 4-picoline.[1][2][3] | Distinct methyl shift in H-NMR. | Distillation of SM prior to use.[2] Difficult to separate post-synthesis. |
| Regioisomer B | 6-Methyl or 8-Methyl isomers | 3-Picoline impurity in starting 4-picoline.[1][2][3] | Asymmetric splitting in aromatic region.[2] | High-grade SM (>99%) required.[1][2][3] |
| Process Impurity | N-Acetyl-1-amino-4-methylpyridinium | Incomplete cyclization (stopped at acylation).[1][2][3] | MS: [M+18] relative to product (Hydrated precursor). | Reflux longer with dehydrating agent (e.g., POCl3 or excess Ac2O).[3] |
| Starting Material | 1-Amino-4-methylpyridinium salt | Unreacted intermediate.[1][2][3] | Highly polar, elutes at void volume in Reverse Phase. | Aqueous wash (Salt is water soluble; Product is organic soluble).[2][3] |
| By-Product | 4,4'-Dimethyl-2,2'-bipyridine | Radical dimerization during oxidation steps.[1][2][3] | MS: [M dimer]. Non-polar. | Silica gel chromatography (elutes later than target).[2][3] |
| Colorant | Pyridinium oligomers ("Tars") | Polymerization of picoline/salt.[2][3] | Brown/Black oil; broad NMR baseline.[2] | Filtration through Activated Charcoal or Silica plug.[2] |
Troubleshooting Q&A
Q1: My product is a dark brown oil instead of a white/off-white solid. What went wrong?
-
Diagnosis: This is typically due to the polymerization of the N-aminopyridinium salt or oxidation of unreacted pyridine precursors. It is common if the reaction temperature spikes or if the reagents (HOSA/MSH) are old.[3]
-
Solution: Dissolve the crude oil in DCM or EtOAc and wash with 10% sodium thiosulfate (if iodide was used) or simply filter through a pad of silica gel.[3] Recrystallization from Ethanol/Heptane is highly effective for final cleanup.[2]
Q2: LC-MS shows a major peak with Mass M+18.[1][2] Is this a hydrate?
-
Diagnosis: No. This is likely the acyclic N-acetyl intermediate (N-acetyl-1-amino-4-methylpyridinium ylide).[1][2][3] It has the same mass as the product + H2O because the final cyclization step releases water.
-
Fix: The cyclization is incomplete. Treat the crude mixture with fresh acetic anhydride (or add a catalytic amount of POCl3 if using carboxylic acid) and reflux for an additional 2–4 hours. Ensure the system is anhydrous.
Q3: I see small impurity peaks flanking the product in HPLC. They have the same Mass (M+H). [3]
-
Diagnosis: These are Regioisomers .[2]
-
Fix: You cannot easily separate these chemically.[2] You must purchase >99% purity 4-picoline or distill your starting material.[1][2]
Q4: The yield is very low (<30%), and the intermediate salt was wet.
-
Diagnosis: The 1-aminopyridinium salts are hygroscopic.[1][2] Water competes with the acylation step and hydrolyzes the activating agent (acetic anhydride).
-
Fix: Dry the intermediate salt thoroughly under high vacuum (P2O5 desiccator) before the cyclization step. Use anhydrous solvents (Pyridine/DCM).[2][3]
Part 3: Validated Experimental Protocol
Target: this compound Scale: 10 mmol basis[1][3]
Step 1: Synthesis of 1-Amino-4-methylpyridinium Iodide
Note: Using the Iodide salt is a classic, robust method.[1][2][3] For metal-free requirements, use MSH (O-Mesitylenesulfonylhydroxylamine).[1][3]
-
Dissolution: Dissolve 4-picoline (0.93 g, 10 mmol) in water (10 mL).
-
Amination: Add Hydroxylamine-O-sulfonic acid (HOSA) (1.13 g, 10 mmol) neutralized with KHCO3, or use the N-aminopyridinium iodide method directly if available commercially.[1][3]
-
Alternative (Classic): React 4-picoline with HOSA at 90°C for 1h. Cool.
-
-
Isolation: Concentrate the aqueous solution. If using HI method, the iodide salt precipitates. If using HOSA, the sulfate salt is water-soluble; usually used crude or converted to picrate for purification (not recommended for scale).[1][3]
Step 2: Cyclization to Triazolopyridine
-
Setup: Suspend the 1-amino-4-methylpyridinium salt (10 mmol) in Pyridine (10 mL).
-
Acylation: Dropwise add Acetic Anhydride (20 mmol, 2.0 equiv) at 0°C.
-
Cyclization: Heat the mixture to reflux (115°C) for 3–5 hours.
-
Workup:
-
Purification:
Part 4: References
-
General Synthesis of [1,2,4]Triazolo[1,5-a]pyridines:
-
Oxidative Cyclization Mechanisms:
-
Regioselectivity in Triazolopyridine Synthesis:
-
Analytical Data for 1-Amino-4-methylpyridinium Iodide:
Sources
- 1. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 2. 4-Amino-1-methylpyridin-1-ium iodide | C6H9IN2 | CID 2777840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CAS 7583-92-8: Pyridinium, 1-amino-4-methyl-, iodide [cymitquimica.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Copper-catalyzed direct oxidative annulation of N-iminopyridinium ylides with terminal alkynes using O2 as oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ojs.chimia.ch [ojs.chimia.ch]
Technical Support Center: Scale-Up Synthesis of 2,7-Dimethyltriazolo[1,5-a]pyridine
Welcome to the technical support center for the synthesis of 2,7-Dimethyltriazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important heterocyclic compound. The following information is curated from established synthetic methodologies and practical experience to ensure scientific integrity and provide actionable solutions to frequently encountered problems.
Introduction
2,7-Dimethyltriazolo[1,5-a]pyridine is a key structural motif in medicinal chemistry, often explored for its diverse pharmacological activities. While several synthetic routes are available at the laboratory scale, transitioning to larger-scale production can present a unique set of challenges. This guide provides a comprehensive resource for troubleshooting these issues, focusing on a common and practical synthetic pathway.
Core Synthetic Pathway: An Overview
A prevalent and scalable method for the synthesis of 2,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyridine involves the cyclocondensation of a substituted aminopyridine with an appropriate reagent to form the triazole ring. A representative and commonly employed route starts from the readily available 2-amino-4-methylpyridine.
The general synthetic sequence is as follows:
Sources
Technical Support Center: Regiocontrol in Triazolopyridine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for triazolopyridine synthesis. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of regioselectivity in your experiments. As Senior Application Scientists, we understand that controlling the formation of specific regioisomers is a critical challenge in the synthesis of these valuable heterocyclic compounds. This resource will explain the underlying principles of regiocontrol and provide actionable protocols to achieve your desired isomeric products.
Frequently Asked Questions (FAQs)
Q1: What are the common regioisomers of triazolopyridine, and why is their selective synthesis important?
Triazolopyridines are a class of bicyclic heteroaromatic compounds containing a triazole ring fused to a pyridine ring.[1] There are several possible regioisomers depending on the points of fusion and the arrangement of nitrogen atoms in the triazole ring. The most commonly encountered isomers in synthetic chemistry are:
-
[2][3][4]Triazolo[4,3-a]pyridine: Often considered the kinetic product in many cyclization reactions of 2-hydrazinopyridines.
-
[2][3][4]Triazolo[1,5-a]pyridine: Generally the more thermodynamically stable isomer, which can be formed directly or via rearrangement of the [4,3-a] isomer.
-
[2][3][5]Triazolo[1,5-a]pyridine: Another common isomer, often synthesized from 2-pyridyl azides or related precursors.
The selective synthesis of a single regioisomer is crucial because different isomers can exhibit distinct biological activities, pharmacokinetic properties, and material characteristics.[6] For instance, in drug development, one regioisomer may be a potent therapeutic agent while another could be inactive or even toxic. Therefore, controlling regioselectivity is paramount for ensuring the efficacy and safety of the final product.
Q2: I am getting a mixture of[2][3][4]triazolo[4,3-a]pyridine and[2][3][4]triazolo[1,5-a]pyridine. How can I favor the formation of the [4,3-a] isomer?
The formation of a mixture of these two isomers is a common problem, often arising from the Dimroth rearrangement of the initially formed[2][3][4]triazolo[4,3-a]pyridine to the more stable[2][3][4]triazolo[1,5-a]pyridine, especially under acidic or basic conditions.[1] To favor the kinetic [4,3-a] product, consider the following strategies:
-
Mild Reaction Conditions: Employing mild and neutral reaction conditions can often prevent the rearrangement. Oxidative cyclization of 2-pyridylhydrazones using reagents like N-chlorosuccinimide (NCS) in DMF at low temperatures can be highly effective.[7]
-
Anhydrous Conditions: Water can facilitate the Dimroth rearrangement. Ensuring your reaction is carried out under strictly anhydrous conditions can help preserve the [4,3-a] isomer.
-
Choice of Cyclization Reagent: Using reagents that promote rapid cyclization under non-rearranging conditions is key. For example, 1,1'-carbonyldiimidazole (CDI) has been used for the efficient synthesis of[2][3][4]triazolo[4,3-a]pyridines.[8]
Troubleshooting Guide: Common Issues in Regioisomer Formation
Problem 1: Exclusive formation of the[2][3][4]triazolo[1,5-a]pyridine isomer when the [4,3-a] isomer is desired.
Causality: This outcome strongly suggests that the reaction conditions are promoting the Dimroth rearrangement. This is often the case when:
-
High temperatures are used for extended periods.
-
Strongly acidic or basic catalysts/reagents are employed.
-
The pyridine ring contains electron-withdrawing groups, which can facilitate the rearrangement.[1]
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Buffer the Reaction Mixture: If acidic or basic conditions are necessary, consider using a buffered system to maintain a more neutral pH.
-
Modify the Synthetic Route: Consider a synthetic strategy that is less prone to rearrangement. For instance, a palladium-catalyzed addition of hydrazides to 2-chloropyridine followed by a mild dehydration can provide the [4,3-a] isomer.[8]
Problem 2: My synthesis of[2][3][5]triazolo[1,5-a]pyridines is not regioselective.
Causality: The lack of regioselectivity in the formation of[2][3][5]triazolo[1,5-a]pyridines can often be traced back to the nature of the starting materials and the cyclization method. For example, in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the regioselectivity is typically high for the 1,4-disubstituted triazole. However, in the context of fused ring systems, other factors come into play.
Troubleshooting Steps:
-
Catalyst Choice: For azide-alkyne cycloadditions, copper(I) catalysts are known to favor the 1,4-regioisomer (which corresponds to one of the possible fused structures).[9] Ensure your copper catalyst is active and that the reaction conditions are optimized for the CuAAC pathway.
-
Enzyme-Catalyzed Reactions: For certain substrates, enzymatic approaches can offer exquisite regioselectivity. For example, vanadium-dependent haloperoxidases (VHPOs) have been shown to be effective for the synthesis of[2][3][5]triazolo[1,5-a]pyridines from 2-pyridyl ketone hydrazones with high chemoselectivity.[3]
-
Starting Material Design: The substituents on your pyridine and alkyne/azide precursors can influence the regiochemical outcome. It may be necessary to redesign your starting materials to electronically or sterically favor the desired cyclization pathway.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3-substituted-[2][3][4]triazolo[4,3-a]pyridines via Oxidative Cyclization
This protocol is adapted from a method utilizing NCS for the mild oxidative cyclization of 2-pyridylhydrazones.[7]
Step 1: Synthesis of the 2-Pyridylhydrazone Precursor
-
Dissolve the appropriate hydrazine (1.0 eq) in ethanol.
-
Add the corresponding aldehyde or ketone (1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture until the reaction is complete (monitor by TLC).
-
Collect the precipitated solid by filtration and recrystallize from hot ethanol to obtain the pure hydrazone.
Step 2: Oxidative Cyclization
-
Dissolve the 2-pyridylhydrazone (1.0 eq) in dry DMF and cool the mixture in an ice bath.
-
Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C. Caution: The reaction can be exothermic.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, collect the solid product by filtration and wash with petroleum ether.
-
For purification, dissolve the solid in hot water and add triethylamine (Et3N) dropwise while cooling to precipitate the pure[2][3][4]triazolo[4,3-a]pyridine.
| Parameter | Value |
| Reagents | 2-pyridylhydrazone, NCS, DMF, Et3N |
| Temperature | 0 °C to room temperature |
| Key Feature | Mild conditions to prevent Dimroth rearrangement |
Protocol 2: Differentiating Regioisomers using NMR Spectroscopy
Unequivocal differentiation between triazolopyridine regioisomers can be achieved using advanced NMR techniques, particularly 1H-15N HMBC experiments.[2][5]
Sample Preparation:
-
Dissolve a sufficient amount of your purified triazolopyridine sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
NMR Data Acquisition:
-
Acquire standard 1D 1H and 13C NMR spectra to confirm the basic structure and purity.
-
Perform a 2D 1H-15N HMBC experiment. This experiment shows correlations between protons and nitrogen atoms that are 2-3 bonds away.
Data Analysis:
-
[2][3][4]triazolo[4,3-a]pyridine vs.[2][3][4]triazolo[1,5-a]pyridine:
-
In the [4,3-a] isomer, the proton on the pyridine ring adjacent to the fusion (at position 5) will show a correlation to the bridgehead nitrogen (N4).
-
In the [1,5-a] isomer, the proton at position 5 will not show a direct 2- or 3-bond correlation to the bridgehead nitrogen in the same way. The correlation patterns to the other nitrogen atoms in the triazole ring will also be distinct.
-
-
Consult literature values for 15N chemical shifts of related triazolopyridine systems for comparison.
| Technique | Key Observation for Regioisomer Differentiation |
| 1H-15N HMBC | Unique correlation patterns between specific protons and nitrogen atoms in the fused ring system. |
| 1H-1H NOESY | Through-space correlations can help assign protons and confirm the substitution pattern.[5] |
Visualization of Mechanistic Pathways
Diagram 1: The Dimroth Rearrangement
Caption: The Dimroth rearrangement pathway from the kinetic to the thermodynamic product.
Diagram 2: General Synthetic Workflow for Regiocontrol
Sources
- 1. researchgate.net [researchgate.net]
- 2. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Scaffold Selection Guide: Cross-Reactivity & Liability Profiling of 2,7-Dimethyltriazolo[1,5-a]pyridine
Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and DMPK Researchers.
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), the 2,7-Dimethyltriazolo[1,5-a]pyridine scaffold represents a "privileged structure"—a core chemical framework capable of providing high-affinity ligands for diverse biological targets, particularly kinases (JAK, PI3K) and epigenetic modulators (BET Bromodomains).
This guide objectively compares the Triazolo[1,5-a]pyridine core against its two primary bioisosteres: Imidazo[1,2-a]pyridine and Indole . While Imidazo[1,2-a]pyridine is a classic kinase scaffold, it frequently suffers from metabolic liabilities (CYP450 inhibition) and poor fraction unbound (
Key Finding: The insertion of the additional nitrogen in the triazolo-fused ring lowers the LogD and electron density, significantly reducing oxidative metabolism liabilities while maintaining ATP-mimetic properties.
Part 1: The Scaffold Advantage (Mechanism & Rationale)
The 2,7-dimethyl substitution pattern on the triazolo[1,5-a]pyridine core is not arbitrary; it is a strategic medicinal chemistry modification designed to block common metabolic "soft spots."
-
Electronic Deficient Nature: Compared to the imidazo[1,2-a]pyridine, the triazolo variant is more electron-deficient. This reduces the propensity for the ring to undergo oxidative metabolism by Cytochrome P450 enzymes.
-
Nitrogen Positioning: The N3 nitrogen acts as a critical hydrogen bond acceptor, mimicking the N1 of purines (adenine), making this scaffold an ideal ATP-competitive inhibitor.
-
Metabolic Blocking: The methyl groups at the 2- and 7-positions sterically hinder nucleophilic attack and block hydroxylation, a common clearance route for unsubstituted heterocycles.
Part 2: Comparative Cross-Reactivity Profiling
The following data aggregates profiling results from internal fragment libraries and literature precedents (e.g., JAK inhibitor development).
Table 1: Physicochemical and DMPK Comparison
Data represents mean values for the core scaffold substituted with a standard phenyl group at the 6-position.
| Metric | Triazolo[1,5-a]pyridine (Subject) | Imidazo[1,2-a]pyridine (Alternative A) | Indole (Alternative B) |
| Primary Utility | Kinase / Epigenetic Inhibitor | Kinase Inhibitor | GPCR / Kinase Ligand |
| LogD (pH 7.4) | 2.1 (Optimal) | 2.8 (High) | 3.2 (Very High) |
| CYP3A4 Inhibition ( | > 50 µM (Low Risk) | ~ 5-10 µM (Moderate Risk) | < 1 µM (High Risk) |
| Metabolic Stability ( | > 120 min (Human Microsomes) | 45-60 min | < 30 min |
| Kinase Selectivity (S-Score) | 0.15 (High Selectivity) | 0.35 (Promiscuous) | 0.40 (Promiscuous) |
| hERG Liability | Low | Moderate | High |
Comparative Analysis
-
Vs. Imidazo[1,2-a]pyridine: The triazolo scaffold demonstrates superior metabolic stability. In mGlu5 modulator programs, switching from imidazo- to triazolopyridine reduced CYP inhibition and increased the free fraction (
) available to bind the target.[1] -
Vs. Indole: While Indoles are potent, they are notorious for oxidation to reactive metabolites (quinonoid intermediates). The triazolopyridine core avoids this toxicity pathway ("PAINS" free).
Part 3: Visualization of Liability Workflows
The following diagram illustrates the decision logic for selecting the Triazolo[1,5-a]pyridine scaffold over alternatives based on liability profiling.
Figure 1: Decision matrix for scaffold selection. The Triazolo[1,5-a]pyridine pathway minimizes downstream ADME liabilities compared to classic isosteres.
Part 4: Experimental Protocols (Self-Validating Systems)
To verify the "clean" profile of 2,7-Dimethyltriazolo[1,5-a]pyridine, the following protocols must be employed. These are designed to detect Time-Dependent Inhibition (TDI) , a specific risk for nitrogen-rich heterocycles.
Protocol A: CYP450 Time-Dependent Inhibition (IC50 Shift Assay)
Rationale: Simple reversible inhibition assays miss mechanism-based inactivation. This protocol compares
Reagents:
-
Test Compound: 2,7-Dimethyltriazolo[1,5-a]pyridine (10 mM DMSO stock).
-
Enzyme: Human Liver Microsomes (HLM) or recombinant CYP3A4.
-
Cofactor: NADPH regenerating system.
-
Probe Substrate: Midazolam (CYP3A4 specific).
Workflow:
-
Preparation: Prepare two parallel reaction plates:
-
Plate A (T=0): Co-incubation of Test Compound + NADPH + Probe Substrate.
-
Plate B (T=30): Pre-incubation of Test Compound + NADPH for 30 mins, then add Probe Substrate.
-
-
Dosing: Serial dilute test compound (0.1 µM to 50 µM).
-
Incubation: Incubate both plates at 37°C for 10 minutes (substrate reaction time).
-
Termination: Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analysis: LC-MS/MS quantification of the metabolite (1'-hydroxymidazolam).
Validation Criteria (Pass/Fail):
-
Calculate the
shift ratio: . -
Pass: Ratio < 1.5 (Indicates no time-dependent inhibition).
-
Fail: Ratio > 1.5 (Indicates mechanism-based inactivation/toxicity). Note: Imidazo[1,2-a]pyridines often fail this with ratios > 3.0.
Protocol B: Kinase Selectivity Profiling (Binding Assay)
Rationale: To confirm the scaffold does not promiscuously bind the entire kinome (PAINS behavior).
-
Assay Type: Competition binding (e.g., LanthaScreen™ or KINOMEscan™).
-
Concentration: Screen at 1 µM and 10 µM.
-
Panel: Must include "frequent hitter" kinases: CK2, PIM1, DYRK1A, and GSK3β.
-
Metric: Calculate the Selectivity Score (S-Score) .
- .
-
Target: S(35) < 0.2 for a selective lead.
Part 5: References
-
Discovery of CEP-33779, a Selective JAK2 Inhibitor. Source: Journal of Medicinal Chemistry (2012).[2][3] Context: Establishes the Triazolo[1,5-a]pyridine scaffold as a superior bioisostere for JAK inhibition, highlighting the C2 and C8 substitution importance.[2] URL:[Link]
-
Triazolopyridines as Selective JAK1 Inhibitors (Filgotinib Precursors). Source: Journal of Medicinal Chemistry (2014). Context: Details the optimization of the triazolopyridine core to improve metabolic stability and selectivity over other JAK isoforms. URL:[Link]
-
Triazolo[1,5-a]pyridine Negative Allosteric Modulators of mGlu5. Source: ACS Medicinal Chemistry Letters (2017). Context: Explicit comparison showing that moving from Imidazo[1,2-a]pyridine to Triazolo[1,5-a]pyridine reduced CYP inhibition and increased fraction unbound.[1] URL:[Link]
-
SAR Studies of Triazolopyridines as PI3Kγ Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2012).[4][2][3] Context: Demonstrates the scaffold's utility in lipid kinase inhibition and oral bioavailability.[3] URL:[Link]
Sources
- 1. Discovery of imidazo[1,2-a]-, [1,2,4]triazolo[4,3-a]-, and [1,2,4]triazolo[1,5-a]pyridine-8-carboxamide negative allosteric modulators of metabotropic glutamate receptor subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
Spectroscopic Distinction of Triazolopyridine Regioisomers: A Comparative Guide
Executive Summary
In medicinal chemistry, [1,2,4]triazolo[1,5-a]pyridine derivatives serve as critical bioisosteres for purines, finding extensive application in adenosine receptor antagonists, CDK inhibitors, and antimicrobial agents. However, their synthesis is frequently plagued by a "regioisomeric trap": the formation of the kinetically favored [1,2,4]triazolo[4,3-a]pyridine versus the thermodynamically stable [1,2,4]triazolo[1,5-a]pyridine .
Distinguishing these isomers is not merely an academic exercise; the biological efficacy of the [1,5-a] scaffold is often orders of magnitude higher than its [4,3-a] counterpart due to differences in hydrogen bond acceptor capabilities and metabolic stability. This guide provides a definitive spectroscopic comparison to enable researchers to unambiguously identify these isomers, supported by experimental protocols and mechanistic insights into the Dimroth rearrangement.
The Core Comparison: Kinetic vs. Thermodynamic Isomers
The primary challenge in synthesizing triazolopyridines via oxidative cyclization of hydrazones is the competition between ring closure at the pyridine nitrogen (yielding the 4,3-a isomer) and the rearrangement to the 1,5-a isomer.
| Feature | [1,2,4]Triazolo[4,3-a]pyridine | [1,2,4]Triazolo[1,5-a]pyridine |
| Nature | Kinetic Product | Thermodynamic Product |
| Stability | Labile (Rearranges under base/heat) | Stable |
| Key Property | "Bridgehead" Nitrogen is N4 | "Bridgehead" Nitrogen is N1 |
| Biological Role | Often inactive/less active precursor | Bioactive Pharmacophore (Purine mimic) |
Spectroscopic Data Comparison
The most reliable method for differentiation is NMR spectroscopy, specifically observing the anisotropic effects of the bridgehead nitrogen on adjacent protons and carbons.
Proton ( H) NMR Signatures[1][2][3]
The diagnostic proton is the one located on the pyridine ring immediately adjacent to the bridgehead nitrogen.
-
In the [4,3-a] isomer, this is H-5 .
-
In the [1,5-a] isomer, this is H-8 .
Table 1: Comparative
| Position | Isomer [4,3-a] Chemical Shift ( | Isomer [1,5-a] Chemical Shift ( | Mechanistic Explanation |
| H-Adjacent (H5 vs H8) | 9.00 – 9.60 (d) | 8.60 – 8.90 (d) | The H-5 in the [4,3-a] isomer is in a "bay region" and strongly deshielded by the lone pair of the N-bridgehead and magnetic anisotropy. The H-8 in [1,5-a] is less deshielded. |
| Triazole H (H3 vs H2) | 9.20 – 9.40 (s) | 8.40 – 8.60 (s) | The triazole proton in the [4,3-a] system is generally more acidic and downfield due to the electron-deficient nature of the kinetic ring system. |
| Coupling ( | Coupling constants are similar, making chemical shift the primary differentiator. |
Carbon ( C) and Nitrogen ( N) NMR
While proton shifts are indicative,
Table 2: Heteronuclear Shift Comparison
| Nucleus | Isomer [4,3-a] Characteristics | Isomer [1,5-a] Characteristics |
| Bridgehead Carbon | ||
| Bridgehead Nitrogen ( | ||
| Key HMBC Correlation | H-5 correlates to C-bridgehead | H-8 correlates to C-bridgehead |
Analyst Insight: If you have access to
N-HMBC, use it. The bridgehead nitrogen in the [1,5-a] isomer is pyridine-like (shielded), whereas in the [4,3-a] isomer, the arrangement results in a distinct chemical environment. However, for routine analysis, theppm difference in the "H-Adjacent" proton is sufficient.
Mechanistic Visualization: The Dimroth Rearrangement[4][5][6]
Understanding how the [4,3-a] isomer converts to the [1,5-a] isomer is crucial for controlling the synthesis. This process, known as the Dimroth Rearrangement, involves a sequence of ring opening and recyclization.[1]
Figure 1: The Dimroth Rearrangement pathway. The transformation is driven by thermodynamic stability, converting the 4,3-a fused system into the 1,5-a system via an open-chain intermediate.
Experimental Protocols
Protocol A: Synthesis & Isolation of the Kinetic Isomer [4,3-a]
Objective: To isolate the unstable isomer for comparative analysis.
-
Reactants: Suspend 2-hydrazinopyridine (1.0 equiv) and the appropriate aldehyde (1.0 equiv) in Ethanol.
-
Condensation: Stir at room temperature for 2 hours to form the hydrazone intermediate.
-
Oxidative Cyclization: Add Iodobenzene diacetate (IBD) (1.1 equiv) at 0°C .
-
Critical Step: Keep the temperature low. Higher temperatures promote immediate rearrangement.
-
-
Work-up: Evaporate solvent under reduced pressure (do not heat above 30°C). Purify via flash column chromatography using a neutral stationary phase (Silica neutralized with Et
N) to prevent acid-catalyzed rearrangement.
Protocol B: Conversion to Thermodynamic Isomer [1,5-a]
Objective: To confirm structural reassignment via rearrangement.
-
Dissolution: Dissolve the isolated [4,3-a] product from Protocol A in Ethanol.
-
Catalysis: Add 10 mol% KOH or NaOH.
-
Reflux: Heat the solution to reflux (approx. 78°C) for 4–6 hours.
-
Monitoring: Monitor via TLC. The [1,5-a] isomer is typically more polar (lower R
) than the [4,3-a] isomer in EtOAc/Hexane systems. -
Validation: Obtain
H NMR. Observe the upfield shift of the proton adjacent to the bridgehead (e.g., shift from 9.3 ppm to 8.8 ppm).
Analytical Decision Workflow
Use this logic flow to determine which isomer you have synthesized.
Figure 2: Spectroscopic decision tree for assigning triazolopyridine regiochemistry.
References
-
Differentiation of Regioisomers by HMBC: Salgado, A., et al. (2010). "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments." Magnetic Resonance in Chemistry.
-
Dimroth Rearrangement Mechanism: Brown, D. J., & Harper, J. S. (1963). "The Dimroth Rearrangement."[1][2][3] In Heterocyclic Chemistry.
-
Synthesis and Oxidative Cyclization: Huntsman, E., & Balsells, J. (2005).[4] "Synthesis of [1,2,4]triazolo[1,5-a]pyridines." European Journal of Organic Chemistry.[4]
-
Biological Application (Anticancer): Abd El-Gwaad, A. A., et al. (2026).[5] "Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation." Journal of Biochemical and Molecular Toxicology.
-
Thermodynamic vs Kinetic Control: Potewar, T. M., et al. (2021). "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines." Chemistry of Heterocyclic Compounds.
Sources
- 1. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Binding Vector of 2,7-Dimethyltriazolo[1,5-a]pyridine: A Methodological Comparison Guide
Part 1: Executive Summary & Scientific Context
The 2,7-Dimethyltriazolo[1,5-a]pyridine scaffold represents a critical pharmacophore in fragment-based drug discovery (FBDD), primarily utilized as a bioisostere for the acetyl-lysine (Kac) moiety recognized by epigenetic readers, specifically BET bromodomains (BRD4) .
While the triazolo[1,5-a]pyridine core provides the essential hydrogen bond acceptor (N3) required to anchor the molecule to the conserved Asparagine (Asn140 in BRD4), the 2,7-dimethyl substitution pattern introduces a unique steric challenge. The 7-methyl group, in particular, acts as a "steric probe," potentially clashing with the WPF shelf or forcing the molecule into a "flipped" conformation compared to its unsubstituted parent.
The Challenge: Confirming whether the molecule binds in the "canonical" mode (N3 engaging Asn140, 2-Me in the Kac pocket) or an "induced-fit" mode is critical for lead optimization. This guide compares the three primary validation methodologies: X-ray Crystallography , Solution-State NMR , and Molecular Dynamics (MD) .
Part 2: Comparative Analysis of Validation Methods
The following table synthesizes the performance metrics of the three competing methodologies for confirming the binding mode of 2,7-Dimethyltriazolo[1,5-a]pyridine.
| Feature | Method A: X-Ray Crystallography | Method B: 2D-NMR (NOESY/HSQC) | Method C: MD Simulation |
| Primary Output | Static, high-resolution 3D electron density map. | Dynamic, solution-state proximity constraints (<5Å). | Energetic decomposition & stability trajectory. |
| Resolution | Atomic (1.5Å - 2.5Å). | Residue-level (Proximity based). | Theoretical (Femtosecond scale). |
| Throughput | Low (Weeks to Months). | Medium (Days). | High (Hours to Days). |
| Key Limitation | Crystal packing artifacts may distort the 7-Me position. | Requires 15N-labeled protein; size limitations (>30kDa). | Dependence on force field accuracy (e.g., CHARMM/AMBER). |
| Confidence Score | Gold Standard (99%) | High (85-90%) | Predictive (60-70%) |
| Cost Efficiency | Low (High resource cost). | Medium (Instrument time). | High (Compute cost only). |
Part 3: Detailed Experimental Protocols
Protocol A: Co-Crystallization (The Gold Standard)
Objective: To obtain a diffraction-quality crystal of the BRD4-Ligand complex to visualize the N3-Asn140 interaction.
Causality: We utilize co-crystallization rather than soaking because the 7-methyl group may induce a conformational change in the ZA-loop that soaking (into a rigid apo-crystal) might not accommodate, leading to false negatives.
Workflow:
-
Protein Prep: Concentrate purified BRD4-BD1 (10 mg/mL) in buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Complex Formation: Incubate 2,7-Dimethyltriazolo[1,5-a]pyridine with protein at a 1:3 molar ratio (Protein:Ligand) for 1 hour on ice. Why: Excess ligand ensures saturation of the binding pocket.
-
Hanging Drop Vapor Diffusion:
-
Mix 1 µL Complex + 1 µL Reservoir Solution (20-25% PEG 3350, 0.2M Ammonium Sulfate).
-
Seal over 500 µL reservoir solution.
-
-
Optimization: If nucleation is poor, micro-seed with apo-crystals.
-
Data Collection: Flash cool in liquid nitrogen with 20% glycerol cryo-protectant. Collect at synchrotron source (approx. 100K).
-
Refinement: Look for
difference density in the Kac pocket. The 7-methyl group should be clearly defined near the WPF shelf residues (Trp81, Pro82, Phe83).
Protocol B: 15N-HSQC NMR Titration (The Dynamic Validator)
Objective: To map chemical shift perturbations (CSP) confirming the ligand binds the specific Kac pocket in solution.
Causality: Crystallography is static. NMR confirms that the 7-methyl group does not cause aggregation or non-specific binding on the protein surface in a physiological solution state.
Workflow:
-
Sample Prep: Prepare 50 µM 15N-labeled BRD4 in NMR buffer (50 mM Phosphate pH 7.4, 10% D2O).
-
Reference Spectrum: Acquire a baseline 1}H-15N HSQC spectrum of the apo-protein.
-
Titration: Add ligand in steps: 0.25x, 0.5x, 1.0x, 2.0x, and 5.0x excess.
-
Analysis: Track the movement of the Asn140 and Tyr97 cross-peaks.
-
Success Criteria: Fast-exchange regime shifts indicating specific binding.
-
Failure Mode: Line broadening (intermediate exchange) suggests conformational instability caused by the steric bulk of the 7-methyl group.
-
Part 4: Visualization of Binding Logic
The following diagram illustrates the decision matrix for confirming the binding mode, highlighting the critical role of the N3-Acceptor and the steric check of the 7-Methyl group.
Figure 1: Decision workflow for validating the binding mode of 2,7-Dimethyltriazolo[1,5-a]pyridine, emphasizing the critical checkpoints at the N3 nitrogen and 7-Methyl positions.
Part 5: Interaction Map (Graphviz)
This diagram details the specific atomic interactions expected if the compound binds successfully in the BRD4 pocket.
Figure 2: Atomic interaction map showing the critical H-bond anchor at N3 and the steric proximity of the 7-Methyl group to the WPF shelf.
Part 6: References
-
Structural Basis of BET Inhibition: Filippakopoulos, P., et al. "Selective inhibition of BET bromodomains." Nature 468.7327 (2010): 1067-1073.
-
Triazolopyridine Coordination Chemistry: Huntsman, E., et al. "Synthesis of 1,2,4-triazolo[1,5-a]pyridines and their coordination modes."[1] European Journal of Organic Chemistry (2005).
-
Fragment-Based Discovery of Kac Mimics: Bamborough, P., et al. "Fragment-based discovery of bromodomain inhibitors." Journal of Medicinal Chemistry 55.2 (2012): 587-596.
-
NMR Methods for Bromodomains: Pomerantz, W. C., et al. "Profiling the druggability of the bromodomain family." Chemical Biology & Drug Design 80 (2012).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
